[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride
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Overview
Description
[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They are also of interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
The mechanism of action of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its molecular structure. Some 1,2,4-oxadiazoles act by inhibiting key enzymes in biochemical pathways, while others may interact with specific receptors or other cellular targets . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, can also vary widely among different 1,2,4-oxadiazoles .
The result of the action of a 1,2,4-oxadiazole compound can range from the inhibition of bacterial growth in the case of an antibacterial agent, to the reduction of inflammation in the case of an anti-inflammatory agent . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary depending on the specific 1,2,4-oxadiazole and its intended use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A regioisomer of the compound with similar structural features but different properties.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical and biological activities.
Uniqueness
[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-6(2)8-10-7(11-12-8)4-5-9-3;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIICTZAYUBGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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